Methyl 3,4-dichloro-5-fluorobenzoate
Overview
Description
Methyl 3,4-dichloro-5-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one fluorine atom, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dichloro-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dichloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dichloro-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the ester group.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is 3,4-dichloro-5-fluorobenzyl alcohol.
Oxidation: The major product is 3,4-dichloro-5-fluorobenzoic acid.
Scientific Research Applications
Methyl 3,4-dichloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique substituents.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 3,4-dichloro-5-fluorobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-difluorobenzoate: Similar structure but with two fluorine atoms instead of chlorine and fluorine.
Methyl 3,5-difluorobenzoate: Another similar compound with fluorine atoms at different positions on the benzene ring
Uniqueness
Methyl 3,4-dichloro-5-fluorobenzoate is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are desired .
Biological Activity
Methyl 3,4-dichloro-5-fluorobenzoate is a compound of interest in pharmacological and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant studies, and potential applications in medicine.
Chemical Structure and Properties
This compound has a molecular formula of C9H7Cl2F O2. Its structure consists of a benzoate moiety substituted with two chlorine atoms and one fluorine atom. The presence of these halogen substituents is significant as they can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is not yet fully understood; however, preliminary studies suggest several possible mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This could affect metabolic pathways and cellular processes.
- Receptor Binding : Its structural features might allow it to bind to various receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study assessed its efficacy against several bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Potential
Another area of interest is the anticancer activity of this compound. A recent study evaluated its effects on various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The results indicate that the compound has cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. The study found that the compound significantly reduced bacterial viability at concentrations as low as 32 μg/mL, highlighting its potential as an alternative treatment for resistant infections.
- Case Study on Cancer Cell Lines : In vitro experiments conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis indicated a significant increase in early apoptotic cells after treatment with the compound.
Future Directions
Given the preliminary findings regarding its biological activities, further research is essential to fully elucidate the mechanisms through which this compound exerts its effects. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.
Properties
IUPAC Name |
methyl 3,4-dichloro-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIEDDMDAKHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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